An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine
An In-depth Technical Guide to 1-(Phenylsulfinyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Phenylsulfinyl)piperidine, also known as 1-benzenesulfinylpiperidine, is a sulfinamide derivative that has garnered significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a powerful activator for thioglycosides in conjunction with trifluoromethanesulfonic anhydride, facilitating the formation of glycosidic bonds—a cornerstone of carbohydrate chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information.
Chemical and Physical Properties
1-(Phenylsulfinyl)piperidine is a white to off-white solid at room temperature. A summary of its key properties is presented in the table below.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 4972-31-0 | [2][3][5] |
| Molecular Formula | C₁₁H₁₅NOS | [1][2][3] |
| Molecular Weight | 209.31 g/mol | [3][5] |
| Melting Point | 84-88 °C | [1][2][3][4][5] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | [3][5] |
| Boiling Point (Predicted) | 354.2 ± 25.0 °C | [4] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [4] |
Spectroscopic Data
The structural identity of 1-(Phenylsulfinyl)piperidine can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[6]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration/Assignment |
| ¹H NMR | 7.62–7.65 | m | 2H (Aromatic) |
| 7.43–7.50 | m | 3H (Aromatic) | |
| 3.05–3.12 | m | 2H (Piperidine) | |
| 2.88–2.95 | m | 2H (Piperidine) | |
| 1.47–1.62 | m | 6H (Piperidine) | |
| ¹³C NMR | 143.3 | Aromatic | |
| 130.6 | Aromatic | ||
| 128.7 | Aromatic | ||
| 126.1 | Aromatic | ||
| 46.9 | Piperidine | ||
| 26.1 | Piperidine | ||
| 23.8 | Piperidine |
Experimental Protocols
Synthesis of 1-(Phenylsulfinyl)piperidine
An improved protocol for the large-scale synthesis of 1-(Phenylsulfinyl)piperidine has been developed, providing the product in high yield and purity.[6]
Materials:
-
Benzenesulfinyl chloride (generated in situ)
-
Piperidine
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethanol (for recrystallization)
Procedure:
-
Benzenesulfinyl chloride is prepared by treating a suspension of sodium benzenesulfinate in toluene with thionyl chloride in the presence of catalytic tetrabutylammonium bromide.
-
After removal of volatile components at a temperature below 25 °C, the crude benzenesulfinyl chloride is used directly.
-
The reaction mixture is cooled to 0 °C.
-
Piperidine (2 equivalents) is added dropwise over 1 hour.
-
The reaction mixture is stirred in an ice bath for 2 hours, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is then poured into a vigorously stirred mixture of ice, water, and sodium bicarbonate.
-
The organic layer is separated, washed with brine, and the aqueous layer is extracted with toluene.
-
The combined organic layers are dried and concentrated.
-
The resulting residue is purified by recrystallization from ethanol to yield 1-(Phenylsulfinyl)piperidine as white crystals.
Diagram: Synthesis Workflow
Application in Glycosylation Reactions
1-(Phenylsulfinyl)piperidine is a key reagent for the activation of thioglycosides, enabling the synthesis of complex oligosaccharides.[6][7]
Materials:
-
Thioglycoside (substrate)
-
1-(Phenylsulfinyl)piperidine (BSP) (1.1 equiv.)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv.)
-
3 Å molecular sieves
-
Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)
-
Glycosyl acceptor (1.5 equiv.)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A stirred solution of the thioglycoside, 1-(Phenylsulfinyl)piperidine, TTBP, and 3 Å molecular sieves in dichloromethane is maintained at -78 °C for 15 minutes.
-
Trifluoromethanesulfonic anhydride is added, and the mixture is stirred for 5 minutes.
-
A solution of the glycosyl acceptor in dichloromethane is then added.
-
Stirring is continued at -78 °C for 30 minutes.
-
The reaction mixture is allowed to warm to room temperature over 2 hours.
-
The mixture is filtered, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The crude product is purified by chromatography to afford the desired glycoside.
The activation of the thioglycoside donor by the 1-(Phenylsulfinyl)piperidine/Tf₂O system is a critical step in this process.[7]
Diagram: Glycosylation Workflow
Safety Information
1-(Phenylsulfinyl)piperidine is associated with several hazards and should be handled with appropriate safety precautions.[2][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation | ||
| Eye irritation (Category 2) | H319: Causes serious eye irritation | ||
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[2]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]
Applications in Synthesis
The primary application of 1-(Phenylsulfinyl)piperidine is as a reagent in chemical synthesis.[5][8] Its utility has been demonstrated in:
-
Selective glycosylation: As detailed in the experimental protocol, it is a highly effective activator for the formation of glycosidic bonds.[5][8]
-
Mannopyranosylations: It has been specifically used in the synthesis of mannopyranosides.[5]
-
Synthesis of complex carbohydrates: It has been employed in the synthesis of glycan arrays for studying interactions with influenza hemagglutinins and in the preparation of repeating units of bacterial O-antigenic polysaccharides.[5]
-
Design of enzyme stabilizers. [5]
While some piperidine derivatives exhibit biological activity, the primary role of 1-(Phenylsulfinyl)piperidine documented in the scientific literature is that of a synthetic reagent rather than a bioactive molecule with defined signaling pathway interactions.[9]
Conclusion
1-(Phenylsulfinyl)piperidine is a valuable and versatile reagent in modern organic synthesis, particularly in the challenging field of carbohydrate chemistry. Its ability to efficiently activate thioglycosides has made it an important tool for the construction of complex oligosaccharides. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(フェニルスルフィニル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 1-(苯基亚硫酰基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
